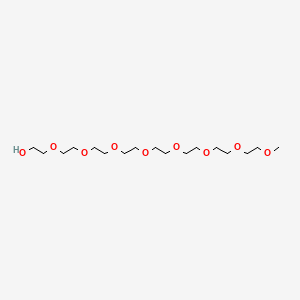

Octaethylene glycol monomethyl ether

Beschreibung

Overview of Polyethylene (B3416737) Glycol (PEG) Ethers in Scientific Contexts

Polyethylene glycol (PEG) ethers, also known as polyethylene oxides (PEOs) for higher molecular weight polymers, are synthetic, hydrophilic, and biocompatible polyethers. sigmaaldrich.com They are composed of repeating oxyethylene units, -(O-CH2-CH2)-. biochempeg.com These compounds are soluble in water and many organic solvents, a characteristic that makes them highly versatile. sigmaaldrich.com

In scientific research, PEG ethers are widely utilized due to their advantageous properties, including chemical stability and low immunogenicity. mdpi.com A key application is "PEGylation," the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles. sigmaaldrich.combiochempeg.com This modification can enhance the solubility, stability, and pharmacokinetic properties of therapeutic agents, thereby improving their safety and efficacy. sigmaaldrich.com Furthermore, PEG derivatives are integral to the formation of hydrogels used in controlled drug release, tissue engineering, and wound healing. sigmaaldrich.combiochempeg.com Their roles extend to being surfactants, emulsifiers, and penetration enhancers in various formulations. mdpi.com

Significance of Octaethylene Glycol Monomethyl Ether (mPEG8-OH) in Contemporary Research

This compound (mPEG8-OH) is a monodisperse PEG linker, meaning it has a precisely defined chain length of eight ethylene (B1197577) glycol units. This uniformity is crucial for applications requiring high purity and reproducibility. The molecule features a terminal hydroxyl (-OH) group, which provides a versatile handle for further chemical modification or conjugation to other molecules. biochempeg.combiosynth.com The inert methoxy (B1213986) (-OCH3) group at the other end prevents unwanted crosslinking reactions.

The hydrophilic nature of the mPEG8-OH spacer enhances the aqueous solubility of molecules to which it is attached. biochempeg.com This property is particularly beneficial in biomedical and biological research. biochempeg.com Key areas of its application include:

Drug Delivery and Nanotechnology: It is used as a linker to attach drugs to nanoparticles or to create stealth coatings on nanocarriers, which helps them evade the body's immune system and prolong circulation time. biochempeg.commdpi.compurepeg.com

Bioconjugation: mPEG8-OH is employed to PEGylate proteins, peptides, and oligonucleotides. biosynth.compurepeg.com This process can improve the therapeutic profile of biomolecules.

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), mPEG linkers are fundamental components that connect a target protein ligand to an E3 ligase ligand.

Materials Science: It is used in the synthesis and modification of polymer materials and in the development of functional coatings. biochempeg.comyusiyy.com

Research findings indicate its use as a reagent or solvent in laboratory settings to aid in the development of new compounds and materials. chemimpex.com Its ability to dissolve both hydrophilic and hydrophobic substances makes it valuable in complex formulations. chemimpex.com

Historical Context of this compound Utilization in Scientific Studies

The general use of glycol ethers dates back to the 1930s. who.int These compounds were recognized for their excellent solvent properties, stemming from their miscibility with both water and many organic substances. who.intresearchgate.net The synthesis of various ethylene glycol monoethers, including those with longer chains like octaethylene glycol, was established on an industrial scale through the catalyzed reaction of an alcohol (like methanol) with ethylene oxide. google.com A patent from 1978 describes a process for manufacturing ethylene glycol monomethyl ether formals using monoethers with chain lengths up to eight ethylene glycol units (n=1 to 8). google.com

Over the decades, the focus of glycol ether application and research has shifted. In the past 30 years, there has been a trend to phase out some low molecular weight E-series glycol ethers in favor of P-series (propylene glycol-based) ethers due to regulatory and safety considerations. researchgate.net However, specific PEG derivatives like mPEG8-OH have gained prominence in specialized, high-value research areas such as biotechnology and nanomedicine. The development of bioconjugation techniques and advanced drug delivery systems has driven the demand for well-defined, monodisperse PEG linkers. The synthesis of specific chain lengths, such as nonaethylene glycol monomethyl ether, has been noted to sometimes produce this compound as a side product, indicating the intricacies of its production. google.com The continued application of mPEG8-OH in cutting-edge research underscores its sustained importance in the scientific community. biochempeg.combiochempeg.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O9/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGNWRSFHADOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335716 | |

| Record name | Octaethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25990-96-9 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octaethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Advanced Synthesis of Octaethylene Glycol Monomethyl Ether

The production of this compound with high purity and defined chain length is essential for its use in sensitive applications. Several synthetic strategies have been developed to achieve this, ranging from classical polymerization techniques to more advanced, purification-friendly methods.

Ethoxylation Reactions for this compound Production

The synthesis of this compound can be achieved through the polymerization of ethylene (B1197577) glycol monomethyl ether. A common industrial method involves the ethoxylation of an alcohol, in this case, methanol. This process typically involves the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction proceeds in a stepwise manner, adding ethylene oxide units to the growing chain. Controlling the stoichiometry of the reactants is crucial to obtaining the desired chain length of eight ethylene glycol units. Another approach involves the catalytic etherification of diethylene glycol with methanol, which provides a greener synthesis route by avoiding the use of highly reactive and hazardous reagents like ethylene oxide. google.com

Tosylation of this compound as a Key Intermediate

The terminal hydroxyl group of this compound can be readily converted into a good leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions. The process of tosylation involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or potassium hydroxide. researchgate.netjchemlett.com This conversion of the alcohol to a tosylate is a critical step for creating a versatile intermediate. jchemlett.com The resulting tosylated compound, this compound tosylate, is a key precursor for the synthesis of various functionalized derivatives. Controlled tosylation is important to ensure that only the terminal hydroxyl group is modified, especially when dealing with diol impurities. jchemlett.comchemspider.com

Table 1: Example of a Tosylation Reaction

| Reactant | Reagent | Base | Product |

|---|

Alkylation with Alcohols (e.g., Tetradecanol) for Derivatization

The terminal hydroxyl group of this compound can be alkylated to form ether linkages with other molecules. For instance, derivatization with long-chain alcohols like tetradecanol results in the formation of non-ionic surfactants. This type of reaction, often a Williamson ether synthesis, would typically involve deprotonating the hydroxyl group of the this compound with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, the hydroxyl group of the alcohol (e.g., tetradecanol) can be activated. A related compound, octaethylene glycol monododecyl ether, is formed by the ethoxylation of dodecanol, demonstrating the synthesis of similar structures through different routes. wikipedia.org

Chromatography-Free Synthesis Approaches

Traditional synthesis of polyethylene (B3416737) glycol derivatives often requires extensive chromatographic purification to remove impurities and achieve a uniform chain length (monodispersity). researchgate.net However, chromatography-free methods are being developed to improve efficiency, reduce costs, and increase yields. rsc.org These approaches often rely on precipitation and extraction techniques to isolate the desired product. For example, a detailed synthetic procedure for the multigram, chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate has been reported. rsc.org Such methods are highly advantageous for large-scale production. The ability to purify commercial monomethyl ethers of PEG from diol impurities using non-chromatographic methods is also a significant advancement. researchgate.net

Functional Group Derivatization and PEGylation Strategies

The utility of this compound is greatly expanded through the chemical modification of its terminal hydroxyl group. This allows for its covalent attachment to other molecules, a process broadly known as PEGylation.

Terminal Hydroxyl Group Reactivity and Customization

The terminal hydroxyl group of this compound is a versatile functional handle that can be modified to introduce a wide range of reactive groups. biochempeg.com This chemical versatility allows for the customization of the PEG linker for specific applications. biochempeg.com The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an amine, azide, or thiol. These transformations enable its conjugation to proteins, peptides, oligonucleotides, and other molecules through various coupling chemistries. The hydrophilic nature of the octaethylene glycol chain can enhance the solubility and stability of the resulting conjugates in aqueous environments. biochempeg.com PEGylation, the covalent attachment of PEG chains to therapeutic molecules, is a well-established technique to improve their pharmacokinetic and pharmacodynamic properties. nih.govcreativepegworks.com The defined length of this compound is particularly advantageous in creating well-defined bioconjugates. nih.gov The modification of the hydroxyl terminus is the first step in creating a PEGylation agent that can react with specific functional groups on a protein, such as primary amines. nih.gov

Table 2: Potential Modifications of the Terminal Hydroxyl Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Oxidation | PCC, DMP | Aldehyde |

| Oxidation | Jones reagent, TEMPO | Carboxylic Acid |

| Tosylation then Azide Substitution | TsCl, NaN3 | Azide |

Conjugation with Biomolecules (e.g., Proteins, Peptides, Drugs)

The process of covalently attaching polyethylene glycol (PEG) chains to biomolecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small-molecule drugs. This compound, as a discrete and uniform PEG derivative (mPEG8), provides a structurally precise hydrophilic spacer for such conjugations.

The terminal hydroxyl group of this compound can be activated or converted into other functional groups (e.g., aldehydes, amines, carboxylic acids, or maleimides) to facilitate reaction with specific amino acid residues on a protein or peptide surface, such as lysine or cysteine. This conjugation can enhance the solubility and stability of the biomolecule, reduce its immunogenicity, and prolong its circulation half-life by increasing its hydrodynamic volume, which minimizes renal clearance springernature.comresearchgate.net.

Integration into PEG-based Linkers for PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome medchemexpress.commedchemexpress.comnih.gov. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.

This compound is a commonly used building block for the synthesis of the linker component in PROTACs medchemexpress.comrsc.org. The linker's role is not merely to connect the two ligands; its length, flexibility, and physicochemical properties are critical determinants of the PROTAC's efficacy nih.gov. The defined, eight-unit ethylene glycol chain of this compound provides a flexible and hydrophilic spacer that helps to solubilize the often-hydrophobic PROTAC molecule and facilitates the optimal orientation of the two ligands for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) medchemexpress.commedchemexpress.com. The precise length of the PEG linker is a key parameter that is often varied during the optimization of a PROTAC to achieve the most effective protein degradation nih.gov.

Development of Polyethylene Glycol-Modified Functional Coatings

The modification of surfaces with polyethylene glycol chains is a well-established method for creating non-fouling surfaces that resist the non-specific adsorption of proteins and cells. This property is highly desirable for biomedical devices, diagnostic tools, and marine coatings. This compound and its derivatives are utilized in the development of such functional coatings biochempeg.comchemimpex.com.

A common strategy involves the immobilization of oligoethylene glycol chains onto a material surface. For instance, in the modification of polypropylene microfiltration membranes, an amphiphilic modifier, octaethyleneglycol monooctadecylether (C18E8), which shares the same oligoethylene glycol headgroup, has been used. The modifier is physically entrapped within the polymer matrix of the membrane. This process results in the coverage of both the outer surface and inner pore walls with hydrophilic oligoethylene glycol chains, which significantly improves the membrane's surface hydrophilicity and its resistance to protein fouling researchgate.net. Similar strategies can be employed to create functional coatings that reduce the immune response to implanted medical devices or improve the stability and performance of diagnostic probes nbinno.com. The monomethyl ether terminus prevents further reaction or cross-linking at one end, ensuring a brush-like conformation of the grafted chains on the surface.

Synthesis of this compound Analogs and Copolymers

The structural versatility of oligo(ethylene glycol) monomethyl ethers allows for their use as initiators or monomers in polymerization reactions, leading to the synthesis of a wide range of block copolymers and other polymer architectures with tailored properties.

Synthesis of Block Copolymers featuring Poly(L-alanine) and Poly(ethylene glycol) Monomethyl Ether

Amphiphilic block copolymers composed of a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic polypeptide block, such as poly(L-alanine) (PLA), are of significant interest for biomedical applications like drug delivery. These copolymers can self-assemble in aqueous solutions to form micelles with a hydrophobic core and a hydrophilic corona.

Diblock copolymers of monomethoxy-poly(ethylene glycol)-b-poly(L-alanine) (mPEG-PLA) are typically synthesized via the ring-opening polymerization (ROP) of L-alanine N-carboxy anhydride (NCA). In this reaction, the terminal hydroxyl group of mPEG is first converted to an amine, which then acts as a macroinitiator to initiate the polymerization of the L-alanine NCA monomer ntu.edu.sg. This method allows for the synthesis of copolymers with controlled block lengths. The resulting mPEG-PLA conjugates can be further modified, for example, by reacting the terminal hydroxyl group of the PLA block with a drug molecule, such as paclitaxel, to form a polymer-drug conjugate nih.gov.

| Copolymer | Synthesis Method | Macroinitiator | Monomer | Key Characterization Techniques | Resulting Structure |

|---|---|---|---|---|---|

| mPEG-b-Poly(L-alanine) | Ring-Opening Polymerization (ROP) | Amino-terminated mPEG | L-alanine N-carboxy anhydride (NCA) | ¹H NMR, FTIR, GPC | Amphiphilic Diblock Copolymer |

| mPEG-b-Poly(lactic acid) | Ring-Opening Polymerization (ROP) | mPEG | L-lactide | ¹H NMR, GPC, DSC | Amphiphilic Diblock Copolymer |

Controlled Radical Copolymerization of Oligo(ethylene glycol) Monomethyl Ether Acrylate Monomers

Oligo(ethylene glycol) monomethyl ether can be functionalized with a polymerizable group, such as a methacrylate (B99206), to form oligo(ethylene glycol) monomethyl ether methacrylate (OEGMA) monomers. These monomers can be polymerized and copolymerized using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to create well-defined polymers with controlled molecular weights and narrow molecular weight distributions bohrium.comresearchgate.netacs.org.

The copolymerization of OEGMA with other monomers allows for the synthesis of "smart" polymers that respond to external stimuli, such as temperature. For example, copolymers of OEGMA and 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) exhibit a lower critical solution temperature (LCST) in water, meaning they are soluble at lower temperatures but become insoluble and precipitate as the temperature is raised bohrium.com. The exact LCST can be precisely tuned by adjusting the ratio of the comonomers in the copolymer chain mdpi.com. This thermoresponsive behavior is highly valuable for applications in drug delivery, where a change in temperature can trigger the release of an encapsulated drug, and in the creation of smart surfaces with tunable properties researchgate.net.

| Polymerization Technique | Monomers | Key Features | Resulting Polymer Properties | Potential Applications |

|---|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | OEGMA, 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) | Well-controlled molecular weight and architecture, narrow polydispersity | Thermoresponsive (tunable LCST), water-soluble | Drug delivery, smart surfaces, biomaterials |

| Free Radical Polymerization | OEGMA, Glycidyl methacrylate (GMA) | Simple synthesis method | Amphiphilic, thermoresponsive | Functional thermo-responsive materials |

Self Assembly and Supramolecular Chemistry

Micellization Behavior of Octaethylene Glycol Monomethyl Ether

In aqueous solutions, individual surfactant molecules, known as unimers, exist at low concentrations. However, as the concentration increases, a critical point is reached where these molecules spontaneously aggregate to form micelles. This process, known as micellization, is a key characteristic of surfactants.

The critical micelle concentration (CMC) is the specific concentration at which micelles begin to form. It is a crucial parameter that is influenced by factors such as temperature and the presence of other substances. For nonionic surfactants like octaethylene glycol monododecyl ether (C12E8), the CMC typically shows a U-shaped dependence on temperature, initially decreasing to a minimum and then increasing. For instance, the CMC of C12E8 in water is approximately 8x10⁻⁵ M at 25 °C. wikipedia.org Studies on similar polyoxyethylene alkyl ethers have shown that the CMC decreases with an increase in temperature up to a certain point, a phenomenon attributed to the dehydration of the hydrophilic moiety which favors micelle formation. niscpr.res.in For polyoxyethylene (10) lauryl ether (C12E10), a structurally similar surfactant, a decrease in pH was also found to favor micellization, thus lowering the CMC. niscpr.res.in

Table 1: Critical Micelle Concentration (CMC) of Octaethylene Glycol Monododecyl Ether (C12E8) at Various Temperatures

| Temperature (°C) | CMC (mM) |

|---|---|

| 25 | 0.08 |

| 50 | ~0.09 (minimum observed for similar surfactants) nih.gov |

Note: The value at 50°C is an estimation based on the observed minimum CMC temperature for similar C12Ej surfactants.

The micelles formed by this compound are dynamic structures characterized by their size, shape, and the number of surfactant molecules they contain (aggregation number). For octaethylene glycol monododecyl ether (C12E8), the micelles are generally spherical, with a molecular weight of approximately 66 kDa. rug.nl The aggregation number can vary, with reported values around 90-120. ttuhsc.edu The size of these micelles is influenced by temperature; for mixed micelles of C12E8, an increase in temperature leads to an increase in the micellar hydrodynamic radius. nih.gov At concentrations significantly higher than the CMC, changes in the size and shape of the micelles can occur. researchgate.net

Table 2: Micellar Properties of Octaethylene Glycol Monododecyl Ether (C12E8)

| Property | Value |

|---|---|

| Micelle Molecular Weight (kDa) | ~66 rug.nl |

| Aggregation Number | 90-120 ttuhsc.edu |

Table 3: Effect of Hydrophobic and Hydrophilic Chain Length on the CMC of CiEj Surfactants at 25°C

| Surfactant | Alkyl Chain Length (i) | Ethylene (B1197577) Oxide Units (j) | CMC (g L-1) |

|---|---|---|---|

| C8E6 | 8 | 6 | 3.91 nih.gov |

| C10E6 | 10 | 6 | 0.35 nih.gov |

| C10E8 | 10 | 8 | ~0.6 (interpolated) nih.gov |

When this compound is mixed with other types of surfactants, such as anionic surfactants, they can form mixed micelles. These mixed systems often exhibit synergistic interactions, meaning the properties of the mixture are more favorable than those of the individual components. The formation of mixed micelles can be described by the regular solution theory, which uses an interaction parameter (β) to quantify the interactions between the different surfactant molecules in the micelle. mdpi.com A negative β value indicates a synergistic interaction, leading to a lower CMC for the mixed system than for the individual surfactants. mdpi.commoleculardimensions.com The interaction between nonionic polyoxyethylene-based surfactants and anionic surfactants is influenced by the number of ethylene oxide units; a larger number of these units can enhance the interaction in the mixed micelle.

Interaction with Lipid Membranes and Vesicular Systems

The interaction of this compound with lipid membranes is of significant interest, particularly in the fields of biochemistry and drug delivery, due to its ability to solubilize and disrupt these structures.

Octaethylene glycol monododecyl ether (C12E8) can be incorporated into lipid bilayers, leading to their disruption. Studies have shown that C12E8 binds to lipid membranes non-cooperatively, with a maximum binding capacity of about 0.6-0.8 moles of detergent per mole of phospholipid before the onset of solubilization. nih.gov The flip-flop of C12E8 across the lipid membrane is a rapid process. nih.gov The presence of C12E8 in a lipid bilayer can lower the electroporation threshold, making the membrane more susceptible to permeabilization by electric fields. researchgate.net The interaction and solubilization process is also dependent on the phase of the lipid bilayer. For instance, the presence of cholesterol in dimyristoylphosphatidylcholine (B1235183) vesicles can either potentiate or inhibit solubilization by C12E8, depending on the temperature. pasteur.fr

Molecular Dynamics Simulations of Micellar Systems

Coarse-grained molecular dynamics (CG-MD) is a powerful computational technique used to study the self-assembly and aggregation behavior of surfactant molecules over longer time and length scales than are accessible with all-atom simulations. researchgate.net In the CG-MD approach, groups of atoms are represented as single "beads" or interaction sites, which significantly reduces the computational cost while preserving the essential physics of the system. researchgate.netresearchgate.net

This method is well-suited for simulating the spontaneous formation of micelles from individual amphiphilic molecules like this compound in an aqueous solution. researchgate.net CG-MD simulations can provide detailed insights into the process of micellization, including the determination of the critical micelle concentration (CMC), aggregation numbers (the number of molecules per micelle), and the resulting micellar shapes and sizes. researchgate.net The simulations can model how factors such as surfactant architecture and concentration influence the aggregation process, revealing transitions from spherical to ellipsoidal or other structures. researchgate.net

Molecular dynamics simulations provide a molecular-level view of where solubilized probe molecules reside within a micelle. researchgate.net For micelles formed by octaethylene glycol monododecyl ether (C12E8), a close analog of this compound, simulations reveal distinct locations for different types of molecules. researchgate.net

Contrary to some textbook models which place nonpolar molecules deep within the core, simulations have shown that molecules like benzene (B151609) and toluene (B28343) are excluded from the very center of the core and instead occupy the outer region of the hydrophobic core. researchgate.net More polar molecules distribute themselves according to their affinity for the different microenvironments within the micelle. Salicylic (B10762653) acid is found at the core-corona interface, while 4-hydroxybenzoic acid, despite its polarity, prefers to maintain contact with the core rather than extending fully into the PEG region. researchgate.net These simulations refine classical models of solubilization by providing a more nuanced picture of molecular distribution within the micellar assembly. researchgate.net

Table 1: Simulated Solubilization Locations of Probe Molecules in Octaethylene Glycol Monododecyl Ether (C12E8) Micelles

| Probe Molecule | Polarity | Predominant Location within Micelle |

| Benzene | Nonpolar | Outer region of the hydrophobic alkane core |

| Toluene | Nonpolar | Outer region of the hydrophobic alkane core |

| Salicylic Acid | Intermediate | Interface between the core and PEG chains |

| 4-Hydroxybenzoic Acid | Polar | Between PEG chains, maintaining contact with the core |

Data sourced from molecular dynamics simulations. researchgate.net

Molecular dynamics simulations demonstrate that the specific chemical structure of a probe molecule critically influences how it integrates into a micelle. researchgate.net The positioning is a result of the thermodynamic balance between the molecule's hydrophobicity, which drives it into the micelle, and its specific interactions (e.g., hydrogen bonding) with the surfactant chains and water. researchgate.net

For example, the difference in the hydroxyl group position between salicylic acid (2-hydroxybenzoic acid) and para-hydroxybenzoic acid (4-hydroxybenzoic acid) leads to different preferred locations within the micelle. researchgate.net Salicylic acid resides at the interface, while 4-hydroxybenzoic acid is found further out among the PEG chains, though it still maintains contact with the hydrophobic core. researchgate.net This shows that even subtle changes in molecular structure can alter the equilibrium position of a solubilized molecule. These insights are crucial for designing surfactant systems for specific applications, such as the targeted delivery of drug molecules, where the location of the drug within the carrier micelle can affect its release profile and efficacy. researchgate.net

Protein Solubilization and Membrane Protein Research

The study of integral membrane proteins (IMPs) is notoriously challenging due to their inherent hydrophobicity. These proteins are embedded within the lipid bilayer of cell membranes and tend to aggregate and precipitate in aqueous solutions. Detergents like octaethylene glycol monododecyl ether (C12E8) are crucial for overcoming this challenge. medchemexpress.compeakproteins.com

The primary step in studying an integral membrane protein is its extraction from the native lipid environment. Non-ionic detergents such as C12E8 are effective agents for this process. medchemexpress.com The mechanism involves the detergent molecules partitioning into the cell membrane, disrupting the lipid bilayer, and forming micelles around the hydrophobic transmembrane domains of the protein. This creates a soluble protein-detergent complex where the detergent's hydrophobic tails mimic the lipid environment, while the hydrophilic heads ensure solubility in aqueous buffers. This process is critical for preventing the aggregation and precipitation of the hydrophobic proteins. nih.gov Furthermore, related monomethoxy poly(ethylene glycol) (mPEG) polymers have been used to noncovalently bind to IMPs, rendering them soluble and stable in detergent-free aqueous solutions. nih.gov

A successful solubilization protocol must not only extract the protein but also maintain its native conformation and biological activity. Harsh detergents can denature proteins, leading to a loss of function. Octaethylene glycol-based detergents are considered mild and are often chosen for their ability to preserve the structural and functional integrity of the solubilized protein. Research has confirmed the preservation of structural integrity through methods like circular dichroism (CD) spectroscopy for mPEG-modified IMPs. nih.gov In enzymatic assays, octaethylene glycol monododecyl ether has been shown to be a reliable component of the assay system without introducing adverse side effects on the enzyme's activity. nih.gov

Following initial solubilization, it is often necessary to transfer the membrane protein into a different detergent environment that is more suitable for downstream applications like native mass spectrometry, crystallization, or functional assays. This process is known as detergent exchange. Octaethylene glycol monododecyl ether (C12E8) is one of the detergents commonly used in these protocols. nih.gov However, research into the efficacy of detergent exchange methodologies has shown that achieving a complete exchange can be challenging. Studies using model transmembrane proteins and detergents, including C12E8, have demonstrated that existing protocols can be insufficient, sometimes resulting in up to 99% of the original detergent remaining. nih.gov This highlights the need for improved methodologies and careful validation when performing detergent exchange in protein purification workflows. nih.gov

| Kinetic Parameter | Dependence on Mixed Micelle Concentration | Dependence on C12E8 Concentration (when expressed in molar) | Dependence on C12E8 Concentration (when expressed as mol%) |

|---|---|---|---|

| Vmax | Independent | - | - |

| Km | - | Dependent | Independent |

This table summarizes the findings on the kinetic behavior of potato and soybean lipoxygenase in a mixed micellar assay using octaethylene glycol monododecyl ether (C12E8) and linoleic acid. Data derived from research findings. nih.gov

Drug Delivery Systems and Pharmacokinetics

The therapeutic efficacy of many drug candidates is hampered by their poor solubility in water, which leads to low bioavailability after oral administration. nih.govstmjournals.com Polyethylene (B3416737) glycols (PEGs) and their derivatives, including this compound, are widely used in pharmaceutical formulations to address this issue.

| Formulation | Aqueous Solubility | Relative Bioavailability |

|---|---|---|

| Drug Compound (Unformulated) | Very Low | Low |

| Drug Compound (Formulated with PEG-based Carrier) | Significantly Increased | Enhanced |

This table provides a conceptual illustration of how formulating a poorly soluble drug with a carrier like a polyethylene glycol derivative can enhance its aqueous solubility and, consequently, its potential bioavailability. mdpi.comnih.gov

Research in Nanotechnology and New Materials

The versatility of this compound extends into the realm of nanotechnology and materials science, where it is used to stabilize nanoparticles and create novel functional materials.

During the synthesis of metallic nanoparticles, such as those made of silver or gold, there is a strong tendency for the particles to agglomerate to reduce their high surface energy. This compound and similar PEG derivatives can act as effective stabilizing agents to prevent this aggregation. nih.govresearchgate.net The polymer chains adsorb onto the surface of the newly formed nanoparticles, creating a protective layer. This steric repulsion between the polymer-coated surfaces keeps the nanoparticles well-dispersed and stable in solution, even at high ionic strengths. nih.gov The use of ethylene glycol itself has been shown to be a suitable medium for the surfactant-free synthesis of stable gold nanoparticles. mdpi.com

Due to its solvent properties and ability to form stable formulations, this compound is utilized in the creation of various coatings, varnishes, and enamels. chemimpex.comspecialchem.com It acts as a solvent for a wide range of synthetic resins and cellulose derivatives. specialchem.com In the context of nanotechnology, these properties are harnessed to create thin films and nanostructured coatings. By incorporating nanoparticles stabilized with this compound into coating formulations, it is possible to impart novel functionalities such as enhanced durability, conductivity, or antimicrobial properties. Its role as a leveling agent ensures the uniform application and drying of these advanced coatings. specialchem.com

In nanomedicine, this compound functions as a hydrophilic spacer or linker, a key component in advanced drug delivery systems (DDS). tcichemicals.com When attached to a nanoparticle or a drug molecule, the flexible and hydrophilic PEG chain extends into the surrounding aqueous medium. This "spacer" arm can be used to attach targeting ligands (e.g., antibodies, peptides) at a distance from the nanoparticle surface, allowing them to interact more effectively with their cellular targets. This process, known as PEGylation, is a fundamental strategy in nanomedicine to improve the therapeutic index of drugs and diagnostic agents. tcichemicals.com

Environmental and Safety Considerations

Biodegradability Studies of Octaethylene Glycol Monomethyl Ether

The biodegradability of this compound is a key determinant of its environmental persistence. Studies on related polyethylene (B3416737) glycols (PEGs) and alcohol ethoxylates provide insights into the likely degradation pathways.

Microbial Degradation Processes

The microbial degradation of polyethylene glycols and their derivatives is a well-documented process involving various microorganisms. Bacteria, in particular, play a crucial role in the breakdown of these compounds. Soil microorganisms have been shown to degrade mono-, di-, tri-, and tetraethylene glycols, as well as PEGs with molecular weights up to 20,000. nih.gov A notable bacterium in this context is Pseudomonas aeruginosa, which has been isolated for its ability to utilize high-molecular-weight PEGs as a sole carbon source. nih.gov

The initial step in the aerobic degradation of PEGs often involves the oxidation of the terminal alcohol groups. nih.gov This process is catalyzed by a dye-linked dehydrogenase. nih.gov For instance, several Sphingomonas species initiate the degradation of PEGs through a membrane-bound, dye-linked dehydrogenase (PEG-DH) that oxidizes the terminal alcohol groups of the polymer chain. nih.gov Following this initial oxidation, further degradation can occur. In some cases, microorganisms excrete enzymes that break down high-molecular-weight PEGs into smaller, more readily utilizable products like ethylene (B1197577) glycol and diethylene glycol. nih.gov

In the case of glycol ethers, such as ethylene glycol monomethyl ether (EGME), fungi like Aspergillus versicolor have demonstrated the ability to achieve exhaustive biotic degradation. nih.gov However, this process can lead to the formation of stable, toxic metabolites. nih.gov For example, the degradation of EGME by Aspergillus versicolor results in the production of methoxyacetic acid (MAA) as a "dead end" product. nih.gov

Anaerobic degradation of PEGs also occurs and may proceed through a different mechanism involving a PEG acetaldehyde (B116499) lyase, which is analogous to diol dehydratase. hibiscuspublisher.com

The following table summarizes key microorganisms and their roles in the degradation of polyethylene glycols and related compounds.

| Microorganism | Compound(s) Degraded | Key Enzymes/Pathways Involved |

| Pseudomonas aeruginosa | Polyethylene glycols (up to MW 20,000) | Excretes enzymes to break down high MW PEGs. nih.gov |

| Sphingomonas spp. | Polyethylene glycols | Membrane-bound, dye-linked dehydrogenase (PEG-DH). nih.gov |

| Aspergillus versicolor | Ethylene glycol monomethyl ether (EGME) | Leads to the formation of methoxyacetic acid (MAA). nih.gov |

| Pseudomonas sp. 4-5-3 | Ethylene glycol and diethylene glycol monoalkyl ethers | Produces acidic metabolites like ethoxyacetic acid. nih.gov |

| Xanthobacter autotrophicus | Ethylene glycol monoethyl and monobutyl ethers | Capable of growth on various primary alcohols. nih.gov |

Ether-Bond Scission in Biodegradation of Alcohol Ethoxylates

A critical step in the biodegradation of alcohol ethoxylates, a class of compounds structurally related to this compound, is the cleavage of the ether bond. The central fission of the ether bond is a highly dominating pathway in the biodegradation of these substances. researchgate.net This cleavage can occur at different points in the molecule, leading to various degradation products.

Research on the biodegradation of triethylene glycol monododecyl ether has shown that central fission is the predominant pathway, similar to what is observed with fatty alcohol ethoxylates. researchgate.net This process leads to a high degree of primary biodegradation (over 95%) and the formation of polyethylene glycol (PEG) and other intermediates. researchgate.net The resulting PEGs can be further fragmented into shorter-chain PEGs. researchgate.net

Environmental Impact and Biotransformation

The environmental impact of this compound is influenced by its persistence, mobility, and the nature of its biotransformation products. Glycol ethers can enter the environment through industrial emissions and their use in various products. ca.govtaylorfrancis.com

In the atmosphere, the dominant degradation process for glycol ethers is their reaction with hydroxyl radicals. ca.gov For related compounds like 2-butoxyethanol (B58217), 2-ethoxyethanol, and 2-methoxyethanol, the atmospheric half-life is estimated to be in the range of 0.6 to 0.9 days. ca.gov This suggests that this compound is not likely to persist for long periods in the atmosphere.

When released into soil or water, biodegradation is expected to be a significant fate process. taylorfrancis.com Due to its likely high water solubility, it is expected to be mobile in soil and may leach into groundwater. taylorfrancis.com Bioconcentration in aquatic organisms is not expected to be significant. taylorfrancis.com

Biotransformation in the environment can lead to the formation of various metabolites. As seen in microbial degradation studies, the oxidation of the terminal alcohol group can lead to the formation of corresponding carboxylic acids. For example, the degradation of ethylene glycol monoethyl ether by Pseudomonas sp. can produce ethoxyacetic acid. nih.gov The formation of such acidic metabolites can potentially alter the pH of the surrounding environment. nih.gov

Toxicological Profiles in Research Models (Excluding Dosage/Administration)

The toxicological profile of this compound can be inferred from studies on other glycol ethers, particularly ethylene glycol monomethyl ether (EGME). It is important to note that the toxicity of glycol ethers can vary significantly with their chemical structure.

In vitro and animal studies on EGME have revealed a range of potential toxicological effects. These studies have identified several target organs and systems.

Hematological Effects: Studies in male rats have shown that exposure to glycol ethers such as 2-methoxyethanol, 2-ethoxyethanol, and 2-butoxyethanol can result in hematological changes. researchgate.net These changes include a decrease in red blood cells, packed cell volumes, and hemoglobin concentration, along with an increase in mean corpuscular volume and reticulocyte count. researchgate.net

Reproductive and Developmental Effects: EGME has been shown to have effects on the male reproductive system in animal models. nih.govresearchgate.net Testicular effects have been observed in rats. nih.gov Furthermore, developmental effects have been reported, with studies showing embryonic deaths in monkeys. nih.govresearchgate.net

Genotoxicity: The genotoxic potential of glycol ethers has been investigated. Most studies on EGME indicate a lack of genotoxic potential. nih.gov However, some tests have shown positive responses for certain glycol ethers. For instance, ethylene glycol monoethyl ether (EGEE) has been found to induce sister chromatid exchanges and chromosomal aberrations in cultured cells. nih.gov

Other Systemic Effects: In addition to the specific effects mentioned above, studies on glycol ethers have also indicated potential effects on the liver and kidneys. ecetoc.org Increased liver weight, often interpreted as an adaptive change, has been observed following high-dose exposures. ecetoc.org

The following table summarizes the observed toxicological effects of related glycol ethers in research models.

| Toxicological Endpoint | Observed Effects in Research Models for Related Glycol Ethers (e.g., EGME) |

| Hematological Toxicity | Decrease in red blood cells, packed cell volume, and hemoglobin. Increase in mean corpuscular volume and reticulocytes. researchgate.net |

| Reproductive Toxicity | Testicular effects in male rats. nih.gov Impaired spermatogenesis in rabbits. nih.govresearchgate.net |

| Developmental Toxicity | Embryonic deaths in monkeys. nih.govresearchgate.net Severe malformations. nih.govresearchgate.net |

| Genotoxicity | Generally not genotoxic, though some related compounds have shown positive results in specific assays (e.g., chromosomal aberrations). nih.gov |

| Hepatic Effects | Increased liver weight at high doses. ecetoc.org |

| Renal Effects | Kidney weight changes and histopathological alterations with some glycol ethers. ecetoc.org |

It is crucial to reiterate that this information is based on studies of structurally similar compounds and serves as an indicator of the potential toxicological profile of this compound.

Analytical Techniques and Characterization in Research

Spectroscopic Analysis of Octaethylene Glycol Monomethyl Ether and its Derivatives

Spectroscopy is a cornerstone for the molecular-level investigation of this compound, providing insights into its structure, purity, and interactions with its environment.

While this compound itself does not possess significant chromophores for direct analysis by UV-Visible (UV-Vis) spectroscopy, this technique is valuable for studying its derivatives or its interactions within complex systems. For instance, UV-Vis spectroscopy can monitor chemical reactions involving the terminal hydroxyl group, such as its conversion into a UV-active species. researchgate.net

Fluorescence emission spectroscopy is a highly sensitive method used to probe the microenvironment of systems containing this compound, particularly in aqueous solutions. researchgate.net By introducing a fluorescent probe molecule, such as pyrene (B120774), into the solution, researchers can detect changes in the local polarity. researchgate.net The formation of micelles or other aggregates by derivatives of this compound creates hydrophobic microdomains. When the pyrene probe moves into these nonpolar environments, its fluorescence emission spectrum shifts, providing indirect but detailed evidence of molecular self-assembly and the critical micelle concentration (CMC). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. primescholars.com Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR spectroscopy is used to verify the key functional groups. The spectrum typically shows a sharp singlet for the protons of the terminal methyl (CH₃) group, a complex series of overlapping signals for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-), and distinct signals for the protons adjacent to the terminal hydroxyl group. nih.gov By comparing the integration of the terminal methyl group signal to that of the repeating monomer unit signals, the average number of ethylene glycol units can be confirmed, thus verifying the chain length. nih.gov It is important in the analysis of high-molecular-weight polymers to account for satellite peaks arising from ¹H-¹³C coupling, which can have integrations comparable to the terminal groups. nih.gov

¹³C NMR provides complementary information, with distinct resonance signals for the carbon of the terminal methyl group, the carbons within the polyethylene (B3416737) glycol chain, and the carbon atom bonded to the terminal hydroxyl group. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| CH₃-O- | 3.38 | Singlet |

| -O-CH₂-CH₂-O- | 3.5-3.7 | Multiplet |

| -CH₂-OH | ~3.7 | Triplet |

| -OH | Variable | Singlet (broad) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in this compound. emerginginvestigators.org The FTIR spectrum provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule.

The most prominent feature in the FTIR spectrum of this compound is the very strong and broad absorption band corresponding to the C-O-C ether stretching vibrations, which is characteristic of the polyethylene glycol backbone. spectrabase.comresearchgate.net Additionally, a broad band in the high-frequency region indicates the O-H stretching of the terminal alcohol group. The C-H stretching vibrations of the alkyl chain are also clearly visible. researchgate.net This technique is particularly useful for monitoring chemical modifications of the terminal hydroxyl group, where the disappearance of the O-H band and the appearance of new bands (e.g., a carbonyl C=O stretch if oxidized) would indicate a successful reaction. emerginginvestigators.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3450 | O-H Stretch (Alcohol) | Broad, Strong |

| ~2870 | C-H Stretch (Alkyl) | Strong |

| ~1100 | C-O-C Stretch (Ether) | Very Strong, Broad |

Scattering Techniques for Colloidal Systems

When surfactants like derivatives of this compound are in solution above their critical micelle concentration, they self-assemble into colloidal aggregates known as micelles. Light and neutron scattering techniques are essential for characterizing the size, shape, and structure of these nanoscale systems.

Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are powerful, non-invasive techniques for characterizing colloidal particles like micelles in solution. mdpi.com

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of micelles. researchgate.net By analyzing these fluctuations, the diffusion coefficient of the micelles can be determined. Using the Stokes-Einstein equation, the diffusion coefficient is then used to calculate the hydrodynamic radius (or diameter) of the micelles. muser-my.com DLS is highly effective for determining the average particle size and the size distribution (polydispersity) of micellar populations. researchgate.net Studies have shown that factors such as surfactant concentration, pH, and the ionic strength of the solvent can significantly influence micelle size. researchgate.netmuser-my.com

Static Light Scattering (SLS) , in contrast, measures the time-averaged intensity of scattered light as a function of the scattering angle. This technique can be used to determine the weight-average molecular weight of the micelles, their radius of gyration, and the second virial coefficient, which provides information about micelle-solvent interactions. For elongated or non-spherical micelles, SLS can provide data on the mass per unit length and the cross-sectional dimensions of the aggregates. nih.gov

Table 3: Parameters Obtained from Light Scattering Techniques for Micelle Characterization

| Technique | Measured Property | Derived Parameters |

| Dynamic Light Scattering (DLS) | Intensity Fluctuations (Diffusion Coefficient) | Hydrodynamic Radius/Diameter, Polydispersity Index (PDI) |

| Static Light Scattering (SLS) | Time-Averaged Scattered Intensity | Weight-Average Molecular Weight (Mw), Radius of Gyration (Rg), Second Virial Coefficient (A₂) |

Small-Angle Neutron Scattering (SANS) is a premier technique for probing the detailed microstructure of micelles, providing information on their shape, size, and internal arrangement on a length scale of approximately 1 to 100 nanometers. ias.ac.iniaea.org The technique involves scattering a monochromatic beam of neutrons from the sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. ias.ac.in

A key advantage of SANS is the ability to use contrast variation. By using a solvent containing deuterium (B1214612) oxide (D₂O, or heavy water), a strong contrast is created between the hydrogen-rich surfactant molecules and the solvent, making the micelles "visible" to neutrons. ias.ac.inresearchgate.net This allows for the precise determination of micellar shape (e.g., spherical, ellipsoidal, or cylindrical), aggregation number (the number of surfactant molecules per micelle), and core and corona dimensions. researchgate.net SANS is particularly powerful for studying complex multi-component systems, as specific components can be selectively deuterated to highlight their location and structure within the aggregate. ias.ac.in

Table 4: Structural Information on Micelles Determined by SANS

| Parameter | Description |

| Shape | Distinguishes between spherical, cylindrical, lamellar, etc. |

| Size | Determines dimensions such as core radius, corona thickness, or cylinder length. |

| Aggregation Number (N_agg) | The average number of surfactant molecules forming a single micelle. |

| Inter-micellar Interactions | Provides information on the forces (e.g., repulsion) between micelles in solution. |

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for the analysis and purity assessment of oligo- and polyethylene glycol derivatives, including this compound. These methods are adept at separating the target compound from structurally similar impurities, such as polyethylene glycol (PEG) species of different lengths. researchgate.net

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the determination of volatile and semi-volatile glycol ethers. restek.comiaea.org For the analysis of various glycol ethers, a cyanopropylphenyl-based thin film column can provide high resolution and faster run times compared to conventional columns. restek.com In one method developed for determining icing inhibitors in groundwater, an Innowax column was used, achieving good chromatographic properties for ethylene glycol monomethyl ether and diethylene glycol monomethyl ether. iaea.org Sample preparation for GC analysis may involve liquid-liquid extraction with a solvent like methylene (B1212753) chloride, followed by concentration. iaea.org

Liquid Chromatography (LC) , particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is widely used for the quantitative determination of PEG impurities in monofunctional PEG ethers. researchgate.net These methods can effectively separate the desired monomethyl ether from diol (PEG) impurities. A common approach involves using a C18 column with a mobile phase consisting of a water-acetonitrile mixture, sometimes with an acid modifier like formic acid. researchgate.netnih.gov Detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). researchgate.netnih.gov For instance, a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed for the determination of octaethylene glycol monodecyl ether, a structurally related compound, using a C18 column and a mobile phase of 0.1% formic acid in water and acetonitrile (B52724). nih.gov This highlights the suitability of LC-MS for quantifying specific PEG ether oligomers.

The table below summarizes representative chromatographic conditions used for the analysis of polyethylene glycol ethers.

| Analytical Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

| GC-MS | Rxi-1301Sil MS (cyanopropylphenyl-based) | Helium | Mass Spectrometer (MS) | Fast analysis and isomer speciation of various glycol ethers. restek.com |

| GC-MS | Innowax | Helium | Mass Spectrometer (Selected Ion Monitoring) | Determination of ethylene and diethylene glycol monomethyl ethers in water. iaea.org |

| LC-MS/MS | Reversed-phase C18 | 0.1% formic acid in water and acetonitrile (40:60 v/v) | Tandem Mass Spectrometer (MRM mode) | Quantification of octaethylene glycol monodecyl ether in plasma. nih.gov |

| RP-HPLC | Not specified | Water-acetonitrile gradients | Evaporative Light Scattering Detector (ELSD) | Quantitative determination of PEG impurities in PEG methyl ether. researchgate.net |

Thermogravimetric Analysis for Polymer and Gel Characterization

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature. sump4.comazom.com It is extensively used to characterize polymers and hydrogels incorporating this compound, providing critical data on their decomposition profiles. eag.comresearchgate.net

When analyzing polymers derived from oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA), TGA reveals the temperature ranges over which thermal degradation occurs. researchgate.net The resulting TGA curve, which plots weight loss against temperature, provides a "fingerprint" of the polymer's thermal stability. sump4.com For example, TGA of thermo-responsive polymers and copolymers derived from OEGMA shows distinct decomposition stages, which are crucial for understanding their behavior at elevated temperatures. researchgate.net

In the context of hydrogels, which are three-dimensional polymer networks with high water content, TGA is used to study their thermal stability and composition after drying. researchgate.netmdpi.com The analysis can differentiate between weight loss due to residual water and the decomposition of the polymer network itself. For chitosan (B1678972) particulate hydrogels grafted with poly(ethylene glycol) methyl ether acrylate, TGA analysis indicated a multi-step decomposition process. mdpi.com A typical TGA experiment is conducted under a controlled atmosphere, such as nitrogen, with a constant heating rate (e.g., 10 °C/min). mdpi.com The data from TGA can confirm the structural composition of the hydrogels and compare the thermal stability of different formulations. researchgate.netmdpi.com For instance, freeze-dried hydrogels have been shown to exhibit higher thermal stability compared to their non-freeze-dried counterparts, with an increase in the temperature at which 10% weight loss occurs. researchgate.net

The table below presents findings from TGA studies on polymers and hydrogels containing oligo(ethylene glycol) methyl ether derivatives.

| Material | Key Findings from TGA | Decomposition Temperature Range (°C) | Atmosphere |

| Poly(OEGMA-co-DEGMA) Copolymers | Thermal behavior and aggregation process studied, showing distinct decomposition profiles. researchgate.net | Main decomposition typically occurs above 250 °C. researchgate.netmdpi.com | Not Specified |

| Chitosan Particulate Hydrogels (CS-PEGA) | Decomposition proceeds in three main steps. mdpi.com | 100 - 500 °C | Nitrogen |

| Freeze-dried Hydrogel Matrix | Showed higher thermal stability than non-freeze-dried equivalents. researchgate.net | Temperature at 10% weight loss increased from 188.4 °C to 203.1 °C. researchgate.net | Not Specified |

Future Directions and Emerging Research Avenues

Development of Novel Octaethylene Glycol Monomethyl Ether Derivatives for Targeted Applications

The functionalization of this compound is a burgeoning area of research, aimed at creating derivatives with specific targeting capabilities for advanced biomedical applications. The terminal hydroxyl group of mPEG-8 serves as a versatile anchor for the attachment of a wide array of functional moieties, enabling the synthesis of heterobifunctional linkers. researchgate.net These linkers are crucial in the field of bioconjugation, where they can connect bioactive ligands to therapeutic payloads such as drugs or imaging agents. expresspolymlett.com

A significant application of these derivatives is in the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. nih.gov this compound can be functionalized to serve as the linker component of a PROTAC, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. nih.gov The precise length and flexibility of the mPEG-8 linker are critical for the proper orientation of the two ligands and the efficient formation of the ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.

Moreover, the synthesis of mPEG-8 derivatives with reactive end groups such as iodo, amino, thiol, and maleimido, which are compatible with "click chemistry," opens up possibilities for creating highly specific and stable bioconjugates. researchgate.netexpresspolymlett.com These derivatives can be used to attach targeting moieties like peptides, antibodies, or aptamers, thereby directing the delivery of conjugated drugs or nanoparticles to specific cells or tissues, such as cancer cells. nih.govresearchgate.net This targeted approach aims to enhance therapeutic efficacy while minimizing off-target side effects.

Table 1: Examples of Functional Groups for Derivatization of this compound

| Functional Group | Potential Application in Targeted Therapies |

| Azide (-N₃) | Click chemistry for conjugation to alkyne-modified targeting ligands or drugs. expresspolymlett.com |

| Alkyne (-C≡CH) | Click chemistry for conjugation to azide-modified targeting ligands or drugs. expresspolymlett.com |

| Amine (-NH₂) | Amide bond formation with carboxylic acid-containing drugs or targeting moieties. researchgate.net |

| Thiol (-SH) | Thiol-maleimide coupling for bioconjugation. researchgate.net |

| Maleimide | Reaction with thiol groups on proteins or other biomolecules. researchgate.net |

| Carboxylic Acid (-COOH) | Amide bond formation with amine-containing drugs or targeting moieties. |

Advanced Computational Modeling of this compound Interactions in Complex Systems

Advanced computational modeling techniques are becoming indispensable tools for understanding the behavior of molecules like this compound in complex biological environments. Molecular Dynamics (MD) simulations, for instance, can provide detailed insights into the conformational dynamics of mPEG-8 and its interactions with other molecules, such as proteins, lipids, and nucleic acids. nih.govdoi.org By simulating the movements of atoms over time, MD can help predict how mPEG-8 might influence the stability, solubility, and bioavailability of a drug it is conjugated to.

Quantum mechanical (QM) calculations offer a higher level of theory to investigate the electronic structure and reactivity of this compound. researchgate.net These methods can be employed to study the mechanisms of chemical reactions involving mPEG-8, such as its derivatization or its role in catalytic processes. For example, QM calculations could elucidate the reaction pathways and transition states involved in the enzymatic or chemical modification of the terminal hydroxyl group.

Multiscale modeling approaches, which combine the accuracy of QM for the reactive site with the efficiency of MD for the larger environment, are particularly promising. researchgate.net Such models could be used to simulate the interaction of an mPEG-8-conjugated drug with its biological target, providing a detailed picture of the binding process and the factors that govern binding affinity and specificity. While specific computational studies on this compound are still emerging, research on related, shorter-chain glycol ethers provides a foundation for these future investigations. expresspolymlett.com The computed properties of this compound, such as its molecular weight and polar surface area, are available in public databases and serve as a starting point for such modeling studies. researchgate.net

Table 2: Computed Properties of this compound for Computational Modeling

| Property | Value |

| Molecular Formula | C₁₇H₃₆O₉ |

| Molecular Weight | 384.5 g/mol |

| XLogP3-AA | -0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 24 |

| Exact Mass | 384.235933 g/mol |

| Polar Surface Area | 91.5 Ų |

| Data sourced from PubChem. researchgate.net |

Integration of this compound in Smart Materials and Responsive Systems

The incorporation of this compound into smart materials and responsive systems is a promising avenue for the development of advanced drug delivery platforms and diagnostics. nih.gov Smart materials are designed to undergo a change in their physicochemical properties in response to specific external stimuli, such as changes in pH, temperature, or the presence of certain enzymes. nih.gov The well-defined structure and hydrophilic nature of mPEG-8 make it an excellent candidate for constructing the hydrophilic block of amphiphilic block copolymers.

These copolymers can self-assemble in aqueous environments to form nanoparticles or micelles, which can encapsulate hydrophobic drugs. expresspolymlett.com By incorporating stimuli-responsive linkages, these nanoparticles can be engineered to release their drug payload specifically at the site of disease, where the triggering stimulus is present. nih.govresearchgate.net For example, a pH-responsive linker could be designed to cleave in the acidic microenvironment of a tumor, leading to the localized release of a chemotherapeutic agent. researchgate.netscbt.com

Thermo-responsive systems are another area of interest, where mPEG-8 can be integrated into polymers that exhibit a sol-gel transition at a specific temperature. hibiscuspublisher.comresearchgate.net Such materials could be injected as a liquid at room temperature and then form a gel at body temperature, creating a depot for the sustained release of a therapeutic agent. The defined length of the mPEG-8 chain can allow for precise control over the hydrophilic-lipophilic balance of the polymer, which in turn influences the critical gelation temperature and the drug release kinetics.

Table 3: Examples of Stimuli-Responsive Systems Incorporating PEG Moieties

| Stimulus | Responsive Behavior | Potential Application |

| pH | Cleavage of pH-sensitive linkers, leading to drug release or disassembly of nanoparticles. researchgate.netscbt.com | Targeted drug delivery to acidic tumor microenvironments. |

| Temperature | Sol-gel transition of thermo-responsive polymers. hibiscuspublisher.comresearchgate.net | Injectable drug depots for sustained release. |

| Redox Potential | Cleavage of disulfide bonds in the presence of reducing agents like glutathione. researchgate.net | Intracellular drug delivery, as the cytoplasm has a higher reducing potential than the extracellular environment. |

| Enzymes | Enzymatic cleavage of specific peptide or ester linkages. nih.gov | Targeted drug release in the presence of disease-specific enzymes. |

Exploration of this compound in Gene Delivery and Gene Editing Technologies

The use of polyethylene (B3416737) glycol (PEG) in non-viral gene delivery systems is well-established, and this compound represents a precisely defined, shorter-chain alternative that offers potential advantages. doi.orghibiscuspublisher.com In the delivery of nucleic acids like small interfering RNA (siRNA) and CRISPR-Cas9 components, PEGylation is employed to shield the cationic charge of the delivery vector, thereby reducing toxicity and preventing aggregation with blood components. nih.govresearchgate.net This "stealth" effect also helps to prolong the circulation time of the delivery vehicle, increasing the likelihood of it reaching its target tissue. researchgate.net

While longer PEG chains are often used, shorter, monodisperse chains like mPEG-8 could offer more precise control over the size and surface properties of the gene delivery nanoparticles. nih.gov The defined length of mPEG-8 may lead to more reproducible formulations with consistent biological activity. Furthermore, the terminal hydroxyl group of mPEG-8 can be functionalized with targeting ligands to direct the gene delivery system to specific cell types.

In the context of CRISPR-Cas9 gene editing, the efficient and safe delivery of the Cas9 protein and guide RNA is a major challenge. researchgate.netcdc.gov Non-viral vectors, such as lipid nanoparticles and polymeric nanoparticles, are being extensively investigated for this purpose. researchgate.netrsc.org The incorporation of mPEG-8 into the surface of these nanoparticles could improve their stability and in vivo performance. Research into PEG-based polyrotaxane systems for the delivery of CRISPR-Cas9 plasmid DNA has shown promise, highlighting the potential for PEG derivatives in this field. researchgate.net

Sustainable Synthesis and Biodegradation Enhancement Strategies for this compound

The development of sustainable and environmentally friendly methods for the synthesis of this compound is an important area of future research. Traditional chemical synthesis often involves harsh reaction conditions and the use of hazardous reagents. google.com Green chemistry approaches, such as enzymatic synthesis, offer a more sustainable alternative. researchgate.netexpresspolymlett.comnih.gov Lipases, for example, can be used to catalyze the esterification of polyethylene glycols under mild conditions, reducing energy consumption and waste generation. researchgate.net The application of such enzymatic methods to the synthesis of mPEG-8 could provide a greener manufacturing process.

The biodegradation of polyethylene glycols is another critical aspect, particularly concerning their environmental fate. While PEGs are generally considered to be biodegradable, the rate of degradation can be influenced by factors such as molecular weight and environmental conditions. hibiscuspublisher.comnih.govkao.com Research has shown that PEGs are degraded by various microorganisms through the stepwise shortening of the polymer chain. hibiscuspublisher.comrsc.org

Enhancing the biodegradability of mPEG-8 and its derivatives is a key goal. One strategy could be the incorporation of biodegradable linkages, such as ester or peptide bonds, into mPEG-8 derivatives. doi.org These linkages can be cleaved by enzymes present in the environment, breaking the molecule down into smaller, more readily biodegradable fragments. Furthermore, understanding the metabolic pathways involved in the biodegradation of mPEG-8 is crucial to assess any potential formation of persistent or toxic metabolites. nih.govresearchgate.net For instance, the biodegradation of some glycol ethers can lead to the formation of toxic acidic metabolites. nih.gov Therefore, research into the complete mineralization of mPEG-8 to benign products like carbon dioxide and water is essential.

Q & A

Q. What are the primary research applications of octaethylene glycol monododecyl ether (C12E8) in academic settings?

Methodological Answer: C12E8 is primarily used as a nonionic surfactant for solubilizing membrane-bound proteins and lipids. Key applications include:

- Membrane Protein Extraction : C12E8 disrupts lipid bilayers while preserving protein activity. A typical protocol involves using 1–2% (w/v) C12E8 in buffered solutions (e.g., Tris-HCl, pH 7.4) at 4°C for 1–2 hours, followed by centrifugation to isolate proteins .

- Viral Membrane Studies : It dissolves viral envelopes (e.g., influenza) at concentrations of 0.5–1% (w/v) to study glycoprotein interactions .

- Colloid Chemistry : Used to stabilize micelles and study phase behavior in surfactant-lipid mixtures (e.g., DPPC/C12E5 systems) .

Q. How should researchers handle and store C12E8 to ensure experimental reproducibility?

Methodological Answer:

- Storage : Store pure C12E8 at -20°C (stable for 3 years) or 4°C (2 years). Solutions in DMSO or ethanol should be kept at -80°C (6 months) or -20°C (1 month) .

- Handling : Use gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize aerosol inhalation. Pre-weigh aliquots to reduce repeated freeze-thaw cycles .

- Solubilization : Prepare stock solutions in DMSO (15 mg/mL) or ethanol (30 mg/mL) under inert gas (e.g., nitrogen) to prevent oxidation .

Q. What methods optimize the solubilization of hydrophobic compounds using C12E8?

Methodological Answer:

- Concentration Optimization : Titrate C12E8 from 0.1% to 2% (w/v) while monitoring target solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy. Critical micelle concentration (CMC) for C12E8 is ~0.08 mM .

- Temperature Control : Maintain solutions at 4°C during extraction to prevent protein denaturation. For lipid systems, phase transitions can be studied at 25–37°C using differential scanning calorimetry (DSC) .

- Buffer Compatibility : Avoid high-salt buffers (>150 mM NaCl), which may reduce micelle stability. Use chelating agents (e.g., EDTA) to mitigate metal-induced aggregation .

Q. What safety protocols are critical when working with C12E8?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-approved N95 respirators if aerosol generation is likely .

- Spill Management : Absorb spills with bentonite or universal binders, then clean residues with 70% ethanol. Collect waste in sealed containers for incineration .

- Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory distress occurs .

Advanced Research Questions

Q. How can researchers design experiments to study C12E8-mediated membrane protein extraction while minimizing denaturation?

Methodological Answer:

- Stepwise Solubilization : Pre-treat membranes with 0.5% C12E8 for 30 minutes at 4°C, then increase to 1.5% for full extraction. Monitor protein stability via circular dichroism (CD) spectroscopy .

- Additive Screening : Include stabilizing agents like glycerol (10–20%) or CHAPS (0.1%) in buffers to maintain protein conformation .

- Activity Assays : Compare enzymatic activity pre- and post-solubilization (e.g., ATPase assays for transporters) to validate functional integrity .

Q. What advanced techniques employ C12E8 in PROTAC (Proteolysis-Targeting Chimera) synthesis?

Methodological Answer:

- Linker Integration : C12E8 serves as a PEG-based linker due to its hydrophilicity and biocompatibility. Conjugate via click chemistry (e.g., azide-alkyne cycloaddition) at the terminal hydroxyl group. Optimize linker length by testing ethylene glycol units (n=8 vs. n=6) for target engagement .

- Solubility Enhancement : Use 0.1–0.5% C12E8 in PROTAC formulations to improve cellular uptake, validated via LC-MS quantification in lysates .

Q. How can researchers assess and mitigate batch-to-batch variability in C12E8 purity?

Methodological Answer:

- Analytical Methods :

- HPLC : Use a C18 column with acetonitrile/water (70:30) gradient; purity ≥95% is acceptable for most applications .

- NMR : Check for residual ethylene oxide (δ 3.6–3.8 ppm) or dodecanol (δ 0.8–1.5 ppm) contaminants .

- Purification : Recrystallize from ethanol at -20°C if impurities exceed 5% .

Q. How should researchers resolve conflicting data on C12E8’s hazard classification?

Methodological Answer:

- Data Triangulation : Compare SDS from multiple sources (e.g., MedChemExpress classifies it as non-hazardous , while other guidelines recommend PPE ).

- In-House Testing : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD50 in rodents) if literature gaps exist .

- Regulatory Alignment : Follow institutional biosafety committees (IBC) and OSHA guidelines for surfactant handling, regardless of supplier classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten